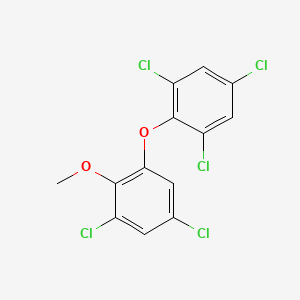
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is an organochlorine compound It is a derivative of trichlorobenzene, characterized by the presence of multiple chlorine atoms and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps. One common method is the Sandmeyer reaction, which starts with 3,5-dichloroaniline. The process involves the following steps:
Diazotization: 3,5-dichloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming 3,5-dichlorobenzene.
Methoxylation: The 3,5-dichlorobenzene is further reacted with methoxyphenol under specific conditions to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and methoxyphenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Tribromobenzene
Uniqueness
1,3,5-Trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene is unique due to the presence of both chlorine atoms and a methoxyphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications that other trichlorobenzene derivatives may not be suitable for.
Properties
CAS No. |
97534-02-6 |
|---|---|
Molecular Formula |
C13H7Cl5O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H7Cl5O2/c1-19-13-10(18)4-7(15)5-11(13)20-12-8(16)2-6(14)3-9(12)17/h2-5H,1H3 |
InChI Key |
IKAQRHZERSPKRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


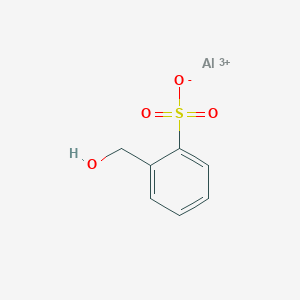
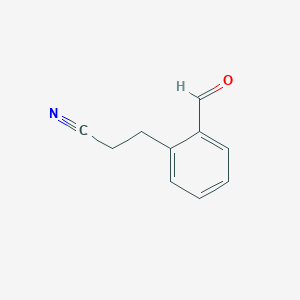

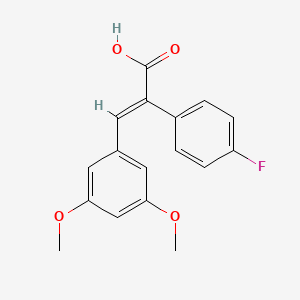
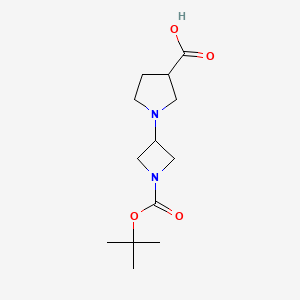
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
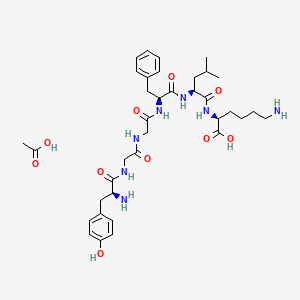
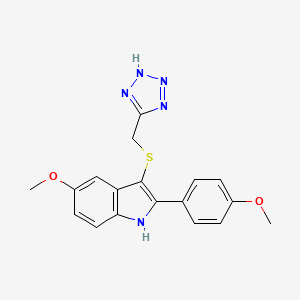
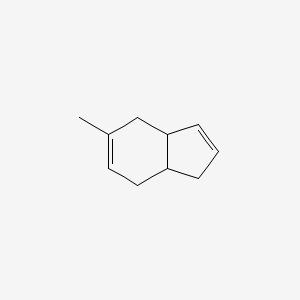
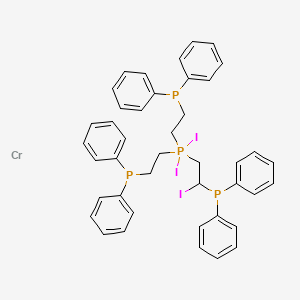
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)

